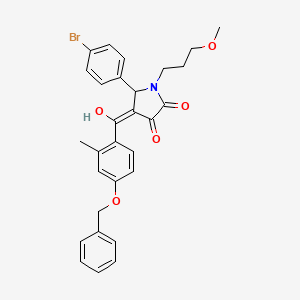![molecular formula C23H20ClN5O3S B12025161 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12025161.png)
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide est un composé organique complexe qui présente un cycle triazole, un groupe chlorophényle, un groupe pyridinyle et un groupe diméthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide implique généralement plusieurs étapes. Une approche courante consiste à commencer par la formation du cycle triazole par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés. Les groupes chlorophényle et pyridinyle sont ensuite introduits par des réactions de substitution. La dernière étape implique la fixation de la partie diméthoxyphénylacétamide par une réaction de couplage .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre du composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitro (le cas échéant) peuvent être réduits en amines.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des solvants tels que l'éthanol ou le dichlorométhane .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'atome de soufre peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle chlorophényle .
Applications de recherche scientifique
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le ciblage d'enzymes ou de récepteurs spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le cycle triazole et d'autres groupes fonctionnels du composé peuvent se lier à des sites spécifiques sur ces cibles, modulant leur activité. Cela peut conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire .
Applications De Recherche Scientifique
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups in the compound can bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Benzyl 2-méthyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate : Un autre composé organique complexe avec une bioactivité potentielle.
Acétoacétate d'éthyle : Un composé plus simple souvent utilisé dans la synthèse organique.
Unicité
2-{[4-(4-chlorophényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-diméthoxyphényl)acétamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Son cycle triazole, son groupe chlorophényle et sa partie diméthoxyphénylacétamide le distinguent d'autres composés ayant des structures similaires .
Propriétés
Formule moléculaire |
C23H20ClN5O3S |
|---|---|
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O3S/c1-31-19-8-5-17(13-20(19)32-2)26-21(30)14-33-23-28-27-22(15-9-11-25-12-10-15)29(23)18-6-3-16(24)4-7-18/h3-13H,14H2,1-2H3,(H,26,30) |
Clé InChI |
OPTMLVBGJHXSNZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025083.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12025086.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12025090.png)


![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025114.png)
![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12025122.png)

![4-fluoro-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12025125.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025128.png)


![(5E)-2-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025148.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025160.png)
